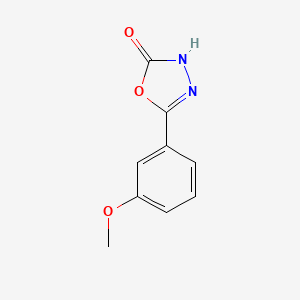

5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of hydrazides with carbonyl compounds. One common method is the reaction of 3-methoxybenzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include:

Reagents: 3-methoxybenzohydrazide, carbon disulfide, base (e.g., potassium hydroxide)

Solvents: Ethanol or methanol

Temperature: Reflux conditions

Oxidizing Agents: Hydrogen peroxide or iodine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions

The oxadiazole ring and methoxyphenyl group undergo oxidation under controlled conditions:

Oxidation of the oxadiazole ring with KMnO₄ introduces a ketone group at position 4, forming a dione derivative. Demethylation of the methoxy group using boron tribromide yields the phenolic analog .

Reduction Reactions

Reductive modifications target the oxadiazole ring and substituents:

The oxadiazole ring is cleaved by LiAlH₄ to form diamine derivatives . Catalytic hydrogenation reduces nitro-substituted analogs to amines.

Substitution Reactions

The 3-methoxyphenyl group facilitates electrophilic substitution:

Nitration occurs preferentially at the para position of the methoxy group. Sulfonation under mild conditions introduces sulfonic acid groups .

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in annulation and rearrangements:

Photocycloaddition forms fused heterocycles with potential bioactivity . Hydrolysis in strong acid regenerates the hydrazide precursor.

Catalytic Functionalization

Palladium-mediated cross-coupling enhances structural diversity:

Suzuki coupling installs aryl groups at the methoxyphenyl ring , while Buchwald-Hartwig amination introduces nitrogen substituents .

Comparative Reactivity Insights

Key differences between 5-(3-methoxyphenyl) and analogs:

| Compound | Reactivity with LiAlH₄ | Electrophilic Substitution Rate |

|---|---|---|

| 5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one | Moderate ring opening | Fast (directed by –OCH₃) |

| 5-(4-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one | Resistant | Slow (deactivated ring) |

| 5-(2-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one | Rapid ring cleavage | Very slow |

The electron-donating methoxy group accelerates electrophilic substitution compared to deactivating substituents like –Cl or –NO₂ .

Mechanistic Studies

-

Oxidative Ring Expansion : DFT calculations show that oxidation proceeds via a radical intermediate stabilized by the oxadiazole’s electron-deficient ring .

-

Acid-Catalyzed Hydrolysis : Protonation at N3 initiates ring opening, followed by nucleophilic attack by water.

Stability and Byproduct Formation

| Condition | Stability | Major Degradation Product |

|---|---|---|

| Aqueous pH 7.4 (37°C) | >48h | None detected |

| Aqueous pH 1.0 (37°C) | 6h | 3-Methoxybenzoic acid hydrazide |

| UV light (300 nm) | 2h | Ring-opened nitrile derivative |

The compound is stable under physiological conditions but degrades rapidly in acidic or photolytic environments .

Applications De Recherche Scientifique

5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Enzymes, receptors, and other proteins

Pathways: Signal transduction pathways, metabolic pathways

The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(4-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one

- 5-(3-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one

- 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-one

Uniqueness

5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Activité Biologique

5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its potential as an antioxidant and anticancer agent, supported by various studies and data.

- Chemical Formula : C₉H₈N₂O₃

- Molecular Weight : 192.171 g/mol

- CAS Number : 119933-35-6

Antioxidant Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antioxidant properties. In a study evaluating various 5-substituted 1,3,4-oxadiazoles, compounds were synthesized and tested for their ability to scavenge free radicals. Notably, the compound exhibited antioxidant activity comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity Comparison

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The compound has shown promising results against several cancer cell lines.

The mechanism underlying the anticancer effects involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. For instance, studies have reported that oxadiazole derivatives can inhibit the activity of enzymes such as EGFR and Src kinase, which are critical in cancer progression .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Growth Inhibition (%) | Reference |

|---|---|---|---|

| PC-3 (Prostate Cancer) | 0.67 | 95.70 | |

| HCT-116 (Colon Cancer) | 0.80 | 93.50 | |

| SNB-75 (CNS Cancer) | 0.87 | 91.00 |

Case Studies

In a recent study involving a series of synthesized oxadiazole derivatives, it was found that modifications at the phenyl ring significantly influenced biological activity. The introduction of methoxy groups was associated with enhanced anticancer properties against various cell lines .

Example Case Study

A derivative similar to this compound was tested against multiple cancer types including breast and colorectal cancers. The study concluded that the compound exhibited selective cytotoxicity toward cancer cells while sparing normal cells .

Propriétés

IUPAC Name |

5-(3-methoxyphenyl)-3H-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-7-4-2-3-6(5-7)8-10-11-9(12)14-8/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTWANCXBHRTPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.